molecular formula C20H24N2O3 B2368386 N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034447-62-4

N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No.: B2368386
CAS No.: 2034447-62-4
M. Wt: 340.423
InChI Key: MEFRUHNNHXXTJE-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropylphenyl group, a tetrahydropyran ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isopropylphenyl intermediate: This step involves the alkylation of a phenyl ring with isopropyl halide under basic conditions.

    Introduction of the tetrahydropyran ring: The intermediate is then subjected to a cyclization reaction with a suitable diol to form the tetrahydropyran ring.

    Coupling with isonicotinic acid: The final step involves the coupling of the tetrahydropyran intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
  • N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Uniqueness

N-(2-isopropylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its isonicotinamide moiety, in particular, differentiates it from other similar compounds and contributes to its unique biological activity.

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-(2-propan-2-ylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-5-3-4-6-18(17)22-20(23)15-7-10-21-19(13-15)25-16-8-11-24-12-9-16/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRUHNNHXXTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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